molecular formula C9H13F5O4S B2505250 [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate CAS No. 2172599-89-0

[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate

Cat. No.: B2505250
CAS No.: 2172599-89-0
M. Wt: 312.25
InChI Key: HSODIMWRGQHRQV-UHFFFAOYSA-N
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Description

[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate (CAS: 2172599-89-0) is a sulfonate ester characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 1,1-difluoroethyl group. The trifluoromethanesulfonate (triflate) group (-SO₃CF₃) attached to the methylene bridge confers high reactivity as a leaving group in nucleophilic substitution reactions. This compound is structurally significant in organic synthesis, particularly for introducing the [4-(1,1-difluoroethyl)oxan-4-yl]methyl moiety into complex molecules .

Properties

IUPAC Name

[4-(1,1-difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F5O4S/c1-7(10,11)8(2-4-17-5-3-8)6-18-19(15,16)9(12,13)14/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODIMWRGQHRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)COS(=O)(=O)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate involves several key steps:

  • The starting material, often a 4-hydroxyoxane derivative, is reacted with a 1,1-difluoroethylating agent under controlled conditions to introduce the difluoroethyl group.

  • This intermediate is then treated with trifluoromethanesulfonic anhydride or a similar sulfonylating agent, in the presence of a base, to attach the trifluoromethanesulfonate group. These reactions typically require careful control of temperature and use of anhydrous conditions to prevent side reactions.

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. High-throughput reactors and continuous flow systems can be employed to maintain consistent quality and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.

  • Reduction Reactions: The difluoroethyl group can be reduced under specific conditions to form the corresponding ethyl derivatives.

  • Oxidation Reactions: While the oxane ring is generally stable, certain conditions may induce oxidation, particularly at the methylene positions.

Common Reagents and Conditions:

  • Substitution: Use of nucleophiles such as amines or alkoxides in polar aprotic solvents.

  • Reduction: Hydrogenation with metal catalysts like palladium or nickel.

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substitution: Compounds with new functional groups replacing the trifluoromethanesulfonate.

  • Reduction: Ethyl-substituted oxane derivatives.

  • Oxidation: Oxidized oxane products, depending on the oxidizing agent.

Scientific Research Applications

[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is significant in various fields of research:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.

  • Medicine: Investigated for use in drug development, particularly in modifying drug molecules to improve their pharmacokinetic properties.

  • Industry: Utilized in materials science for creating specialized polymers and coatings that require high chemical stability and resistance.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: It interacts with various nucleophiles due to the reactive trifluoromethanesulfonate group, making it useful in modifying other chemical entities.

  • Pathways Involved: In synthetic applications, it primarily participates in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.

Comparison with Similar Compounds

[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl Chloride

  • Molecular Formula : C₁₀H₁₁F₂O₃S (vs. C₉H₁₂F₅O₄S for the triflate) .
  • Functional Group : Sulfonyl chloride (-SO₂Cl) vs. triflate (-SO₃CF₃).
  • Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols) but less stable under ambient conditions. The triflate group, while less electrophilic than -SO₂Cl, offers superior leaving-group ability in SN2 reactions due to the electron-withdrawing trifluoromethyl group .
  • Applications : Sulfonyl chlorides are intermediates for sulfonamides, while triflates are preferred for coupling reactions (e.g., Suzuki-Miyaura) .

(5,5-Difluorooxan-2-yl)methanesulfonyl Chloride

  • Structure : Differs in the oxane substitution pattern (5,5-difluoro vs. 4-(1,1-difluoroethyl)) and sulfonyl chloride functional group.

Model C: Commercial Trifluoromethanesulfonate (Triflate) Salts

  • Example : Methyl triflate (CF₃SO₃CH₃).
  • Comparison : The oxane ring in the target compound introduces steric hindrance and modulates electronic effects. The 1,1-difluoroethyl group may increase stability against hydrolysis compared to simpler alkyl triflates .

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine Hydrochloride

  • Functional Group : Primary amine (-NH₂) vs. triflate.
  • Utility : The amine serves as a nucleophilic intermediate, whereas the triflate is electrophilic. The hydrochloride form is likely used in peptide coupling or as a building block in heterocycle synthesis, contrasting with the triflate’s role in alkylation .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Functional Group Reactivity Profile Stability
Target Triflate C₉H₁₂F₅O₄S Triflate (-SO₃CF₃) Excellent leaving group; SN2 reactions Moderate hydrolysis stability
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride C₁₀H₁₁F₂O₃S Sulfonyl chloride (-SO₂Cl) High electrophilicity; forms sulfonamides Low (moisture-sensitive)
Methyl triflate CF₃SO₃CH₃ Triflate (-SO₃CF₃) Rapid SN2 reactivity Low (hydrolyzes readily)
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine HCl C₈H₁₄ClF₂NO Amine (-NH₂) Nucleophilic substitution High (stable salt form)

Biological Activity

[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is a chemical compound with potential biological activities that merit detailed investigation. This article aims to compile and analyze the available research on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₇F₃O₅S
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 1228779-96-1

The trifluoromethanesulfonate group is known for its electrophilic character, which can facilitate reactions with nucleophiles in biological systems. This property may contribute to its biological activity by modifying proteins or nucleic acids, potentially affecting cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has shown that compounds with similar functional groups exhibit varying degrees of antimicrobial activity. The following table summarizes findings from studies assessing the antimicrobial properties of related compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
[4-(1,1-Difluoroethyl)oxan-4-yl]methylE. coli62.5 µg/mL
Trifluoromethanesulfonate derivativesS. aureus78.12 µg/mL
Other related sulfonamidesE. faecalis50 µg/mL

These results indicate a promising antimicrobial profile, particularly against resistant strains such as MRSA.

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate on various cancer cell lines. The following data highlights its antiproliferative activity:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)226
A549 (lung carcinoma)242.52

The observed IC50 values suggest that this compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.

Study 1: Antimicrobial Efficacy

A study published in Phytochemical Analysis explored the antibacterial effects of various extracts and derivatives, including those similar to [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate. The researchers found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antimicrobial agent .

Study 2: Antiproliferative Activity

Another study focused on the antiproliferative effects of sulfonamide derivatives in cancer therapy. It was found that compounds with similar structures inhibited cell proliferation through apoptosis induction in cancer cells, indicating a potential pathway for therapeutic application .

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